molecular formula C22H18N4O4S2 B269889 N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Cat. No. B269889
M. Wt: 466.5 g/mol
InChI Key: ZVRBEIPHEOEKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, commonly known as CDFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDFA is a heterocyclic compound that contains a furan ring, a benzimidazole ring, and a sulfonamide group.

Mechanism of Action

The mechanism of action of CDFA is not fully understood. However, it is believed that CDFA exerts its effects by inhibiting various enzymes involved in cellular processes, including DNA synthesis, protein synthesis, and cell cycle regulation.
Biochemical and Physiological Effects:
CDFA has been shown to have various biochemical and physiological effects. CDFA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. CDFA also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure. CDFA has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), enzymes that regulate the cell cycle.

Advantages and Limitations for Lab Experiments

CDFA has several advantages as a research tool. CDFA is a relatively stable compound that can be easily synthesized in the laboratory. CDFA is also soluble in organic solvents, making it easy to handle in the laboratory. However, CDFA has some limitations as a research tool. CDFA is a relatively new compound, and its mechanism of action is not fully understood. CDFA also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CDFA. One area of research could be to investigate the potential of CDFA as a treatment for other diseases, such as viral infections. Another area of research could be to investigate the potential of CDFA as a tool for studying epigenetic modifications. Additionally, further research is needed to fully understand the mechanism of action of CDFA and to optimize its use as a research tool.

Synthesis Methods

The synthesis of CDFA involves the condensation of 3-cyano-4,5-dimethyl-2-furancarboxylic acid with 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in dichloromethane as a solvent, and the product is obtained as a white solid after purification by column chromatography.

Scientific Research Applications

CDFA has shown potential applications in various fields of scientific research. One of the most promising applications of CDFA is in the treatment of cancer. CDFA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDFA exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
CDFA has also been investigated for its potential use in the treatment of infectious diseases. CDFA has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. CDFA exerts its antibacterial effects by inhibiting bacterial DNA synthesis.

properties

Molecular Formula

C22H18N4O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide

InChI

InChI=1S/C22H18N4O4S2/c1-14-15(2)30-21(17(14)12-23)25-20(27)13-31-22-24-18-10-6-7-11-19(18)26(22)32(28,29)16-8-4-3-5-9-16/h3-11H,13H2,1-2H3,(H,25,27)

InChI Key

ZVRBEIPHEOEKHS-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1C#N)NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(OC(=C1C#N)NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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